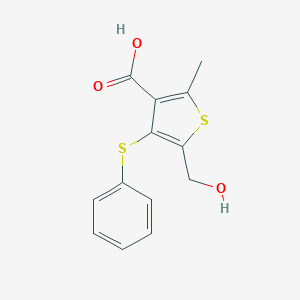

5-(羟甲基)-2-甲基-4-(苯硫基)噻吩-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene derivatives show a variety of properties and applications . They are utilized in industrial chemistry and material science .作用机制

The mechanism of action of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid is still not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes. 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling.

Biochemical and Physiological Effects

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, anticancer, and antidiabetic effects. 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation. 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid has been shown to improve insulin sensitivity and glucose tolerance, leading to a reduction in blood glucose levels.

实验室实验的优点和局限性

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid has several advantages for lab experiments, such as its easy synthesis and versatility as a building block for the synthesis of various organic compounds. However, 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid also has some limitations, such as its low solubility in water and its potential toxicity.

未来方向

There are several future directions for the study of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid, such as the synthesis of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid derivatives with improved solubility and bioavailability, the study of the mechanism of action of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid in more detail, and the development of new applications for 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid in medicine, materials science, and organic chemistry. Additionally, the study of the potential toxicity of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid and its derivatives is also an important direction for future research.

合成方法

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid can be synthesized using different methods such as the Pd-catalyzed cross-coupling reaction, the Suzuki-Miyaura reaction, and the Sonogashira coupling reaction. The Pd-catalyzed cross-coupling reaction involves the reaction of 2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid with formaldehyde and a palladium catalyst, leading to the formation of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid. The Suzuki-Miyaura reaction involves the reaction of 2-methyl-4-(phenylsulfanyl)thiophene-3-boronic acid with formaldehyde and a palladium catalyst, leading to the formation of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid. The Sonogashira coupling reaction involves the reaction of 2-methyl-4-(phenylsulfanyl)thiophene-3-iodoacetic acid with formaldehyde and a palladium catalyst, leading to the formation of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid.

科学研究应用

有机半导体

噻吩衍生物,例如所讨论的化合物,在有机半导体的开发中起着至关重要的作用。 这些材料用于制造有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) . 噻吩独特的结构允许高效的电荷传输,这对高性能半导体至关重要。

缓蚀剂

在工业化学中,噻吩衍生物用作缓蚀剂 . 该化合物在金属上形成保护层的能力使其在防止腐蚀方面很有价值,特别是在恶劣的环境中。

药理特性

噻吩化合物表现出一系列药理特性。 已发现它们具有抗癌、抗炎、抗菌、降压和抗动脉粥样硬化作用 . 这使得它们成为药物开发和治疗应用的候选者。

材料科学

该化合物的噻吩环在材料科学中很重要,特别是在有机半导体的进步方面。 它有助于开发具有增强电子特性的材料,适用于各种应用,包括太阳能电池和柔性电子 .

麻醉应用

某些噻吩衍生物用于医疗应用,例如阿替卡因,它是一种在欧洲使用的牙科麻醉剂。 它是一种电压门控钠通道阻滞剂 . 所讨论的化合物可能被修改以用于类似的麻醉用途。

生物活性化合物的合成

噻吩类类似物由于其作为生物活性化合物的潜力而备受关注。 它们对药物化学家改进具有多种生物学效应的先进化合物起着至关重要的作用 . 该化合物的结构可用于合成具有提高的功效和减少的副作用的新药。

电子和光电应用

噻吩基共轭聚合物对于电子和光电应用至关重要。 它们表现出优异的光学和导电性能,使其适用于电子设备 .

绿色化学

该化合物可以参与绿色化学实践,例如直接芳基化聚合 (DArP),这是一种经济高效且环保的方法。 它允许合成具有可控分子量和低多分散指数的聚合物,这对高质量材料至关重要 .

安全和危害

属性

IUPAC Name |

5-(hydroxymethyl)-2-methyl-4-phenylsulfanylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S2/c1-8-11(13(15)16)12(10(7-14)17-8)18-9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMBBGTWNBZVGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)CO)SC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B510338.png)

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)

![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)

![[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B510345.png)

![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)

![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)

![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)

![5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B510407.png)

![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)

![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)

![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)